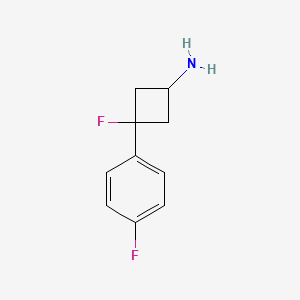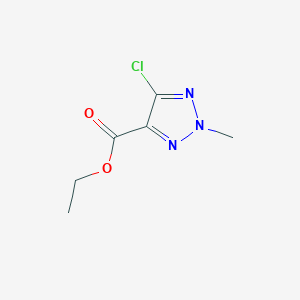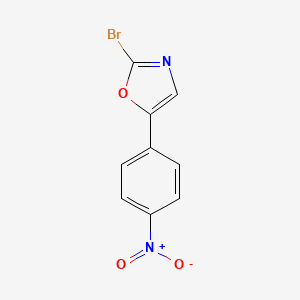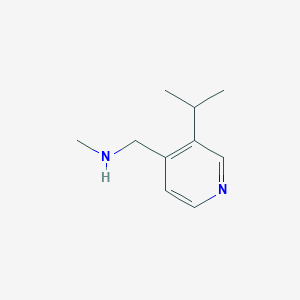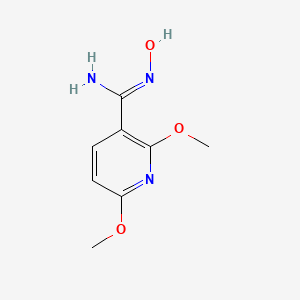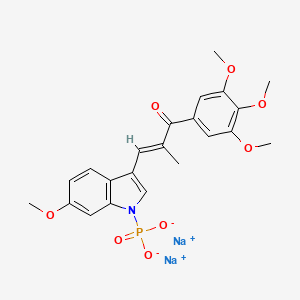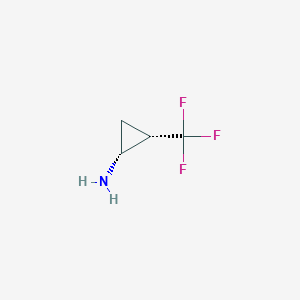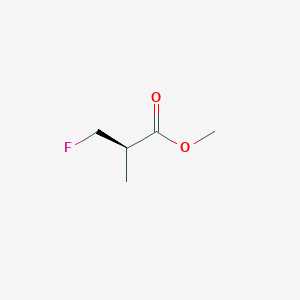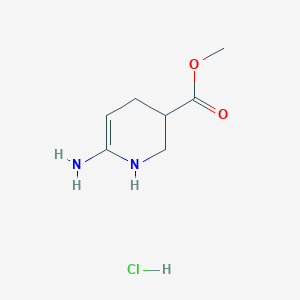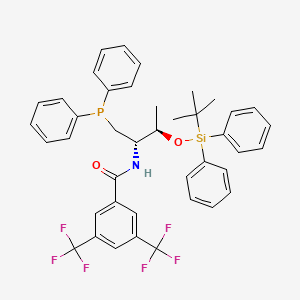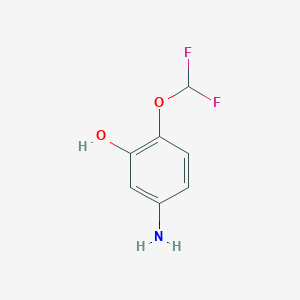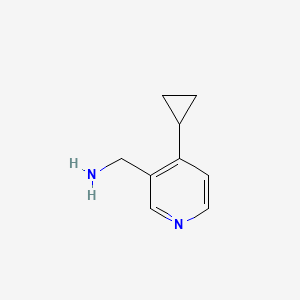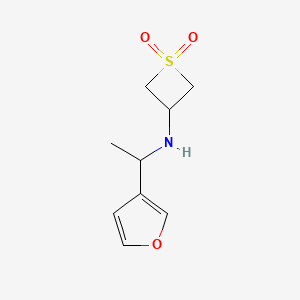
3-((1-(Furan-3-yl)ethyl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(Furan-3-yl)ethyl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring fused with a furan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Furan-3-yl)ethyl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 80°C. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired thietane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-(Furan-3-yl)ethyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) to form sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield thietane derivatives with reduced sulfur oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various substituted thietane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium phenolates and thiophenolate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thietane derivatives.
Substitution: Substituted thietane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-((1-(Furan-3-yl)ethyl)amino)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antidepressant activity, making it a candidate for the development of new antidepressant drugs.
Materials Science: Its unique structural properties make it suitable for use in the synthesis of advanced materials with specific electronic and mechanical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Wirkmechanismus
The mechanism of action of 3-((1-(Furan-3-yl)ethyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes involved in the regulation of mood and behavior, thereby exerting its antidepressant effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in the modulation of serotonin and dopamine levels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylsulfanylthietane 1,1-dioxide: Similar in structure but with a phenylsulfanyl group instead of a furan moiety.
3-Aryloxythietane 1,1-dioxide: Contains an aryloxy group, differing in the substituent attached to the thietane ring.
Uniqueness
3-((1-(Furan-3-yl)ethyl)amino)thietane 1,1-dioxide is unique due to the presence of both a furan ring and a thietane ring in its structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C9H13NO3S |
|---|---|
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
N-[1-(furan-3-yl)ethyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H13NO3S/c1-7(8-2-3-13-4-8)10-9-5-14(11,12)6-9/h2-4,7,9-10H,5-6H2,1H3 |
InChI-Schlüssel |
QGGRLVZRBYRWLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=COC=C1)NC2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


